molecular formula C14H20O B14202761 (3-tert-Butoxybut-3-en-1-yl)benzene CAS No. 827615-96-3

(3-tert-Butoxybut-3-en-1-yl)benzene

Cat. No.: B14202761
CAS No.: 827615-96-3
M. Wt: 204.31 g/mol
InChI Key: QXNOJZDBPUJFJH-UHFFFAOYSA-N
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Description

(3-tert-Butoxybut-3-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxybutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-Butoxybut-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as anhydrous aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation acts as the electrophile .

Industrial Production Methods

Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-tert-Butoxybut-3-en-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

(3-tert-Butoxybut-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-tert-Butoxybut-3-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butoxybutenyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound’s effects are mediated through the formation of reactive intermediates that participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylbenzene
  • sec-Butylbenzene
  • iso-Butylbenzene

Comparison

(3-tert-Butoxybut-3-en-1-yl)benzene is unique due to the presence of the tert-butoxybutenyl group, which imparts distinct chemical properties compared to other butyl-substituted benzenes. This group enhances the compound’s reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

827615-96-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]but-3-enylbenzene

InChI

InChI=1S/C14H20O/c1-12(15-14(2,3)4)10-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3

InChI Key

QXNOJZDBPUJFJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=C)CCC1=CC=CC=C1

Origin of Product

United States

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